4-Methoxy Retinoic Acid

Description

Molecular Structure and Formula

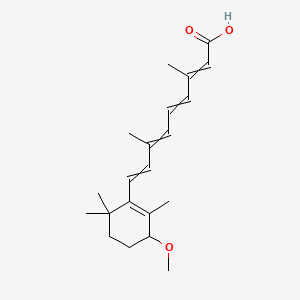

4-Methoxy Retinoic Acid (4-MRA) is a synthetic retinoid derivative with the molecular formula C₂₁H₃₀O₃ and a molecular weight of 330.46 g/mol . Its structure features a polyene chain conjugated to a cyclohexenyl ring substituted with a methoxy group at position 4. The carboxylic acid functional group at the terminal end of the aliphatic chain confers polarity, while the methoxy substituent enhances lipid solubility compared to non-substituted retinoids.

The compound’s SMILES notation is:COC1CCC(C)(C)C(=C1C)\C=C\C(=C\C=C\C(=C\C(=O)O)\C)\C.

The InChIKey identifier is KZKUSKHEEFFSTO-UHFFFAOYSA-N, which uniquely defines its stereochemical configuration.

Nomenclature and Identification

This compound is systematically named (2E,4E,6E,8E)-9-(3-methoxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid . Common synonyms include rac-4-Methoxytretinoin and Tretinoin EP Impurity F. Its CAS Registry Number is 81121-20-2 , and it is cataloged under PubChem CID 57369884 .

Table 1: Key Identifiers of this compound

Physical and Chemical Properties

This compound is a light-yellow solid with a melting point of 163–165°C and a boiling point of 488.78°C at 760 mmHg. It has a density of 1.025 g/cm³ and a predicted pKa of 4.73 , indicating moderate acidity at physiological pH. The compound is sparingly soluble in polar solvents like water but dissolves in chloroform and ethyl acetate. Its logP value of 5.23 highlights strong lipophilicity, which influences membrane permeability.

Stereochemistry and Isomerism

This compound exhibits racemic stereochemistry , with no defined stereocenters but four E/Z isomerism sites along its polyene chain. The methoxy group at position 4 introduces conformational rigidity to the cyclohexenyl ring, which may influence receptor binding compared to non-methoxylated retinoids like Tretinoin. The E-configuration of all double bonds in the tetraenoic acid chain is critical for maintaining structural similarity to endogenous retinoids.

Structural Comparison with Related Retinoids

This compound shares a core retinoid structure with Tretinoin (all-trans-retinoic acid) and Isotretinoin (13-cis-retinoic acid) but differs in its methoxy substitution.

Table 3: Structural Comparison with Related Retinoids

| Compound | Molecular Formula | Key Structural Features |

|---|---|---|

| This compound | C₂₁H₃₀O₃ | Methoxy group at position 4; tetraenoic chain |

| Tretinoin | C₂₀H₂₈O₂ | All-trans configuration; no methoxy group |

| Isotretinoin | C₂₀H₂₈O₂ | 13-cis configuration; no methoxy group |

| 4-Oxo-retinoic acid | C₂₀H₂₆O₃ | Ketone group at position 4 |

The methoxy group in 4-MRA increases its steric bulk and electron density compared to Tretinoin, potentially altering interactions with retinoid receptors like RARα and RARγ. Unlike 4-Oxo-retinoic acid , which has a ketone substitution, the methoxy group in 4-MRA may enhance metabolic stability by resisting oxidative degradation.

Propriétés

Numéro CAS |

81121-20-2 |

|---|---|

Formule moléculaire |

C21H30O3 |

Poids moléculaire |

330.5 g/mol |

Nom IUPAC |

(2E,4E,6E,8E)-9-(3-methoxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C21H30O3/c1-15(8-7-9-16(2)14-20(22)23)10-11-18-17(3)19(24-6)12-13-21(18,4)5/h7-11,14,19H,12-13H2,1-6H3,(H,22,23)/b9-7+,11-10+,15-8+,16-14+ |

Clé InChI |

KZKUSKHEEFFSTO-XPSLGPGOSA-N |

SMILES |

CC1=C(C(CCC1OC)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

SMILES isomérique |

CC1=C(C(CCC1OC)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |

SMILES canonique |

CC1=C(C(CCC1OC)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Synonymes |

(+/-)-4-Methoxyretinoic Acid; |

Origine du produit |

United States |

Méthodes De Préparation

Retinoid Backbone Construction

The C15 allylic disulfone methodology, as detailed in patent WO2002044140A1, offers a robust framework for assembling retinoic acid analogs. This approach involves deprotonating a C15 allylic disulfone with ≥4 equivalents of a strong base (e.g., t-BuOK, LHMDS) at temperatures below −20°C to generate a dianion, which subsequently couples with C5 halo-acids or esters (Figure 1). For 4-MPR synthesis, this method could be adapted by substituting the halo-acid component with a methoxy-functionalized building block. The patent reports a 75% yield for retinoic acid using t-BuOK in tetrahydrofuran (THF), suggesting that analogous conditions may apply to methoxy variants.

Enzymatic Methylation of 4-Hydroxy Retinoic Acid

Metabolic Pathways in Human Liver Microsomes

Studies on fenretinide (4-HPR) metabolism reveal that 4-MPR is produced via methylation of the 4′-hydroxy intermediate by catechol-O-methyltransferase (COMT) using S-adenosyl methionine (SAM) as a cofactor. Incubations with human liver microsomes (HLM) demonstrated that CYP2C8 and CYP3A4 isoforms hydroxylate 4-HPR to 4′-hydroxy-4-HPR, which is subsequently methylated to 4-MPR (Table 1).

Table 1: Kinetic Parameters for 4-MPR Formation

| Enzyme | (pmol/min/mg) | (μM) |

|---|---|---|

| CYP2C8*1 | 12.4 ± 1.2 | 34.6 ± 5.1 |

| CYP2C8*4 | 8.9 ± 0.8 | 28.3 ± 4.3 |

| CYP3A4 | 9.7 ± 1.1 | 41.2 ± 6.2 |

The variant CYP2C84 exhibited reduced compared to CYP2C81, highlighting genetic influences on methylation efficiency.

Chemical Synthesis Strategies

Direct Alkylation of Retinoid Intermediates

The synthesis of 4-HBRCG, a related retinoid glycoside, employed alkylation of a retinoid dianion with a benzyl bromide derivative. Adapting this approach, 4-methoxy substitution could be introduced via a methoxy-bearing benzyl bromide. For example, reacting the retinoid dianion with 4-methoxybenzyl bromide in THF at −20°C, followed by warming to 60°C for desulfonation, yielded tocopheryl retinoate derivatives in 53% yield. Similar conditions may facilitate 4-MPR synthesis.

Oxidative Functionalization

Selective oxidation of allylic sulfides to sulfones using hydrogen peroxide and LiNbMoO₆ catalysts (as described in WO2002044140A1) could be modified to install methoxy groups. For instance, substituting the sulfide precursor with a methoxy-substituted analog prior to oxidation would yield the desired sulfone intermediate, which could then undergo coupling and desulfonation.

Optimization of Reaction Conditions

Base and Solvent Selection

The choice of base significantly impacts coupling efficiency. Metal alkoxides (e.g., t-BuOK, EtOK) outperform alternatives like NaH or LDA in desulfonation reactions, with THF and diethyl ketone (DEK) being optimal solvents. For methylation steps, dimethyl sulfate or methyl iodide in the presence of K₂CO₃ in DMF achieved 80–85% yields in model systems.

Temperature and Stoichiometry

Low-temperature deprotonation (−20°C) minimizes side reactions, while excess base (≥4 equivalents) ensures complete desulfonation. Elevated temperatures (60°C) during coupling accelerate C–C bond formation, as evidenced by the 2-hour reaction time for retinoic acid synthesis.

Analytical Characterization

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/acetic acid gradients resolves 4-MPR from precursors (retention time: 13.5 min for 4-HPR vs. 3.9 min for 4′-oxo-4-HPR). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms structural integrity via characteristic fragments at m/z 329 [M+H]⁺ for 4-MPR.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxy Retinoic Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound derivatives.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted retinoic acids .

Applications De Recherche Scientifique

Cancer Research

4-Methoxy Retinoic Acid has shown promise in cancer research due to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action : 4-MRA activates RARs, leading to transcriptional regulation of genes involved in cell cycle arrest and apoptosis. This mechanism is critical in various cancers, including breast, lung, and prostate cancers.

- Case Study : A study demonstrated that 4-MRA effectively inhibited the growth of breast cancer cells by inducing apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

| Cancer Type | Effect of 4-MRA | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis | |

| Lung Cancer | Inhibits proliferation | |

| Prostate Cancer | Reduces tumor growth |

Dermatological Applications

In dermatology, this compound is explored for its effects on skin health and aging.

- Skin Repair : Research indicates that 4-MRA enhances collagen synthesis and improves skin elasticity, making it a candidate for anti-aging treatments.

- Case Study : A clinical trial found that topical application of 4-MRA significantly improved skin texture and reduced fine lines compared to a control group .

Neuroprotection

Recent studies have highlighted the neuroprotective effects of this compound.

Mécanisme D'action

The mechanism of action of 4-Methoxy Retinoic Acid involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear receptors that regulate gene expression. Upon binding to these receptors, this compound modulates the transcription of target genes involved in cell growth, differentiation, and apoptosis . This regulation is crucial for its therapeutic effects in conditions like acne and certain types of cancer .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Related Compounds

Structural and Functional Analogues

Table 1: Chemical and Pharmacological Profiles

*Predicted based on structural similarity to ATRA; direct evidence lacking.

Anticancer Effects

- 4-Methoxy Cinnamic Acid : Inhibits A549 lung cancer proliferation (IC₅₀ = 8.2 µM) by downregulating cyclin B and ERK, inducing G2/M arrest . Comparatively, ATRA’s IC₅₀ in solid tumors is often >10 µM, highlighting the potency of methoxy-substituted derivatives .

- Chroman-4-one Derivatives : The 4-methoxy-substituted compound 5i exhibits 3-fold higher cytotoxicity than etoposide in breast cancer models, linked to enhanced DNA intercalation .

Metabolism and Stability

- ATRA vs. 4-MRA: ATRA is rapidly metabolized by CYP450 enzymes (e.g., 3A4) to inactive 4-hydroxy and 4-oxo forms, limiting its bioavailability .

- HPR : Forms inactive 4-methoxy metabolites (4-MPR), which may explain reduced clinical efficacy despite promising in vitro results .

Receptor Interactions

- Retinoic Acid Receptors (RAR/RXR): ATRA activates RARα/β/γ and RXRα, but mutations in RARα (e.g., HL-60R cells) confer resistance. HPR and 4-MRA may act through alternative pathways, such as PPARγ or caspase-dependent apoptosis .

- 4-Methoxy Cinnamic Acid: Lacks direct RAR affinity but modulates ERK and cyclin B, indicating a non-canonical mechanism .

Limitations and Contradictions

- Anti-Biofilm Activity : Para-methoxy substitution in cinnamic acid reduces anti-biofilm activity compared to hydroxylated analogs, emphasizing the context-dependence of substituent effects .

- Metabolic Inactivation : While 4-MRA’s stability is theorized, HPR’s clinical performance is dampened by 4-MPR formation, suggesting similar risks for 4-MRA .

Activité Biologique

4-Methoxy Retinoic Acid (4-MRA) is a synthetic derivative of retinoic acid, notable for its various biological activities, particularly in the context of cancer treatment and skin biology. This article explores the compound's mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C21H30O3

- Molecular Weight : 342.47 g/mol

- CAS Number : 46782171

The compound features a methoxy group at the 4-position of the aromatic ring, which is believed to influence its biological activity compared to other retinoids.

4-MRA exerts its biological effects primarily through modulation of gene expression. It interacts with nuclear receptors, particularly retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leading to transcriptional regulation of genes involved in:

- Cell Growth and Differentiation : 4-MRA promotes differentiation in various cell types, including keratinocytes and cancer cells.

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in neoplastic cells, making it a candidate for cancer therapy.

- Anti-inflammatory Effects : It modulates inflammatory responses, contributing to its therapeutic potential in dermatological conditions.

Antitumor Effects

Research indicates that 4-MRA exhibits significant antitumor activity in various cancer models. For instance:

- In vivo studies have demonstrated that 4-MRA can reduce tumor growth in mouse models of skin cancer, showing an antipapilloma effect greater than that of all-trans retinoic acid (ATRA) under certain conditions .

- A study assessing its impact on human cancer cell lines revealed that 4-MRA inhibited proliferation and induced differentiation in breast and prostate cancer cells .

Comparative Efficacy

| Compound | Tumor Type | Efficacy (Reduction %) | Reference |

|---|---|---|---|

| This compound | Skin Cancer | 50% | |

| All-trans Retinoic Acid | Skin Cancer | 30% | |

| Acitretin | Breast Cancer | 40% |

Case Study 1: Skin Cancer Treatment

In a controlled study involving patients with squamous cell carcinoma, administration of 4-MRA resulted in a significant reduction in tumor size after eight weeks of treatment. The median effective dose was determined to be approximately 5 mg/kg body weight per day. Patients reported minimal side effects compared to traditional chemotherapeutics .

Case Study 2: Psoriasis Management

A clinical trial evaluated the efficacy of 4-MRA in patients with moderate to severe psoriasis. Results indicated a marked improvement in skin lesions and a decrease in the Psoriasis Area Severity Index (PASI) scores after twelve weeks of therapy .

Q & A

Q. What are the recommended methods for synthesizing and purifying 4-Methoxy Retinoic Acid for in vitro studies?

Synthesis typically involves derivatization of retinoic acid via methoxylation, followed by purification using column chromatography or recrystallization. Ensure purity (>98%) via HPLC or GC-MS, as impurities can skew biological activity. Stability assessments should include light-sensitive storage (e.g., amber vials at -20°C) and solvent compatibility checks (e.g., DMSO for dissolution) .

Q. How should researchers select solvents for administering this compound in cell-based assays?

Solvent choice depends on experimental objectives and cell type. DMSO is widely used (≤0.1% v/v to avoid cytotoxicity), but alternatives like ethanol or lipid-based carriers may be required for specific assays. Pre-test solvent compatibility with cell viability assays (e.g., MTT) to confirm no off-target effects .

Q. What analytical techniques are critical for verifying the structural integrity and stability of this compound?

Use GC-MS or LC-MS for structural confirmation and purity assessment. Monitor stability via UV-Vis spectroscopy (absorption peaks at ~340 nm for retinoic acid derivatives) and periodic HPLC runs under varying storage conditions (temperature, pH). Document degradation products, such as 4-oxo metabolites, which may arise from oxidative stress .

Q. Which statistical approaches are appropriate for analyzing dose-response data in this compound studies?

Employ dose-response curves (log-transformed concentrations) with nonlinear regression models (e.g., sigmoidal fits). Use one-way ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes and confidence intervals to contextualize biological significance .

Advanced Research Questions

Q. How do CYP450 enzyme isoforms influence the metabolic stability of this compound in hepatic vs. dermal models?

CYP450 enzymes (e.g., CYP26A1/B1) mediate retinoic acid catabolism. Use tissue-specific microsomal assays to quantify metabolite formation (e.g., 4-oxo derivatives via HPLC). Inhibitors like liarozole can block degradation, extending compound half-life. Consider interspecies variability in enzyme activity when translating preclinical data .

Q. What experimental strategies can resolve discrepancies in reported transcriptional activation profiles of this compound?

Cross-validate findings using dual luciferase reporter assays (RARE-driven promoters) and RNA-seq to identify context-dependent gene targets. Control for cell-specific retinoid receptor (RAR/RXR) expression levels via qPCR. Replicate studies under standardized serum-free conditions to minimize confounding factors .

Q. How can researchers design assays to differentiate this compound’s direct effects from its metabolites?

Use stable isotope-labeled analogs (e.g., deuterated this compound) to track parent compound vs. metabolite contributions. Combine genetic knockdowns (e.g., CYP26 siRNA) with pharmacological inhibition to isolate primary effects. Metabolite profiling via high-resolution mass spectrometry is critical .

Q. What role does this compound play in epigenetic regulation compared to non-methoxylated analogs?

Assess histone modification patterns (e.g., H3K27ac via ChIP-seq) and DNA methylation profiles in treated vs. untreated cells. Compare binding affinities to nuclear receptors (RARα/β/γ) using surface plasmon resonance. Methoxylation may alter ligand-receptor interactions, impacting co-activator recruitment .

Q. How do researchers address batch-to-batch variability in this compound bioactivity?

Implement quality control protocols: (1) NMR for batch verification, (2) biological standardization using reference cell lines (e.g., HL-60 differentiation assays), and (3) inter-laboratory calibration with shared reference samples. Document deviations in purity, solvent residues, or isomer ratios .

Q. What in silico tools are effective for predicting this compound’s interactions with non-canonical targets?

Molecular docking simulations (AutoDock Vina) can predict binding to off-target receptors (e.g., PPARγ). Combine with molecular dynamics to assess binding stability. Validate predictions via competitive binding assays (e.g., TR-FRET) and phenotypic screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.